Aziridinone
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Overview
Description
Aziridinone is a three-membered heterocyclic compound containing a nitrogen atom It is known for its high reactivity due to the significant ring strain in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Aziridinone can be synthesized through several methods. One common approach involves the cyclization of haloamines and amino alcohols. For instance, the reaction of 2-bromoethylamine hydrobromide with silver oxide or potassium hydroxide can yield this compound . Another method involves the use of nitrenes, which can be generated in situ from organic azides or other precursors and then added to alkenes to form aziridinones .
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydration of aminoethanol. The Nippon Shokubai process, for example, uses an oxide catalyst at high temperatures to effect the dehydration .
Chemical Reactions Analysis
Types of Reactions
Aziridinone undergoes a variety of chemical reactions, including:
Ring-opening reactions: Due to the ring strain, this compound readily undergoes nucleophilic ring-opening reactions with various nucleophiles such as alcohols, amines, and organometallic reagents.
Cycloaddition reactions: This compound can react with compounds like phenyl isocyanate to form imidazolidine-2,4-dione derivatives.
Substitution reactions: This compound can undergo substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include silver oxide, potassium hydroxide, organic azides, and phenyl isocyanate. Reaction conditions often involve moderate to high temperatures and the use of catalysts to facilitate the reactions .
Major Products
Major products formed from reactions with this compound include imidazolidine-2,4-dione derivatives, α-halogeno-amides, and α-aminoesters .
Scientific Research Applications
Aziridinone and its derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of aziridinone involves its high reactivity due to ring strain. This strain makes the nitrogen atom in the ring more nucleophilic, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific derivative and its application. For example, in medicinal chemistry, this compound derivatives may interact with DNA or proteins to exert their effects .
Comparison with Similar Compounds
Aziridinone is similar to other three-membered heterocycles such as aziridine, ethylene oxide, and thiirane. this compound is unique due to the presence of a carbonyl group, which increases its reactivity and potential for forming stable derivatives . Similar compounds include:
Aziridine: A three-membered ring with a nitrogen atom but without a carbonyl group.
Ethylene oxide: A three-membered ring with an oxygen atom.
Thiirane: A three-membered ring with a sulfur atom.
This compound’s unique structure and reactivity make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
34734-31-1 |
---|---|
Molecular Formula |
C2H3NO |
Molecular Weight |
57.05 g/mol |
IUPAC Name |
aziridin-2-one |
InChI |
InChI=1S/C2H3NO/c4-2-1-3-2/h1H2,(H,3,4) |
InChI Key |
SNPIMBDCLUUDST-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N1 |
Origin of Product |
United States |
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